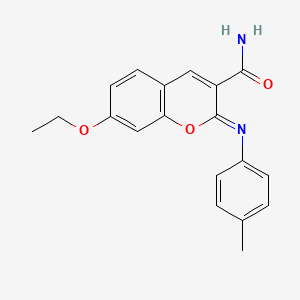![molecular formula C7H7N3O B2621911 {Imidazo[1,2-b]pyridazin-2-yl}methanol CAS No. 1487220-02-9](/img/structure/B2621911.png)
{Imidazo[1,2-b]pyridazin-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Imidazo[1,2-b]pyridazin-2-yl}methanol is a heterocyclic compound with the molecular formula C7H7N3O. It is a derivative of imidazo[1,2-b]pyridazine, a structure known for its presence in various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Imidazo[1,2-b]pyridazin-2-yl}methanol typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) followed by condensation with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides a practical approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the two-step one-pot synthesis suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
{Imidazo[1,2-b]pyridazin-2-yl}methanol undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr) and oxidation-reduction reactions .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Oxidation-Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, SNAr reactions can yield various substituted imidazo[1,2-b]pyridazines, while oxidation-reduction reactions can modify the functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of {Imidazo[1,2-b]pyridazin-2-yl}methanol involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1) by binding to its active site, thereby preventing its phosphorylation and subsequent activation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyrimidines
- Imidazo[4,5-b]pyridines
Uniqueness
{Imidazo[1,2-b]pyridazin-2-yl}methanol is unique due to its specific substitution pattern and its ability to inhibit TAK1 at nanomolar concentrations, which is more potent compared to other similar compounds . This makes it a valuable scaffold for developing new therapeutic agents targeting kinase-related diseases .
Propiedades
IUPAC Name |
imidazo[1,2-b]pyridazin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPKMMUXEZDXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2621830.png)
![methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2621831.png)


![2-(3,4-dimethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2621836.png)

![N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide](/img/structure/B2621838.png)



![1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2621845.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2621851.png)
